2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol
Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those with aminomethylpiperidinyl and phenylethanol components, exhibit impressive anticarcinogenic properties and cytotoxicity against various cancer cell lines. The cytotoxic activity is influenced by the availability of coordination positions at the tin atom and the presence of stable ligand–tin bonds, such as Sn–N and Sn–S, which result in less hydrolytic decomposition. The antitumor efficacy and cytotoxicity are enhanced by the lipophilicity of the organotin moiety, suggesting the potential of these complexes in anticancer drug development (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Piperazine Derivatives as Antineoplastic Agents
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrates the potential of piperidine derivatives in anticancer drug development. These compounds show enhanced tumour-selective toxicity and modulate multi-drug resistance, acting through apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions. Their promising antimalarial and antimycobacterial properties further support their potential as versatile therapeutic agents (Hossain et al., 2020).
Piperazine and Piperidine in Drug Discovery
Piperazine and piperidine pharmacophores, including those similar to 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol, are central to the development of antipsychotic agents. These compounds enhance the potency and selectivity of binding affinity at D2-like receptors, underlying their significant role in treating psychiatric disorders (Sikazwe et al., 2009).
Applications in Piper Species Research
Research into Piper species, which share structural similarities with this compound, reveals their potent biological activities. Essential oils and other compounds from Piper species exhibit antimicrobial, antiprotozoal, and anti-inflammatory properties, offering a rich source for natural and alternative therapeutic agents (da Silva et al., 2017).
Piperazine in Therapeutic Patents
Piperazine derivatives are extensively explored in therapeutic patents for their broad pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, highlighting the importance of piperazine and its derivatives in drug discovery (Rathi et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperidine derivatives, have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that piperidine derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals .
Cellular Effects
Piperidine derivatives have been shown to have various effects on cells .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance .
Metabolic Pathways
It is known that piperidine derivatives can interact with various enzymes and cofactors .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12,14,17H,6-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSEKNBSJQULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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